Rotundifuran

描述

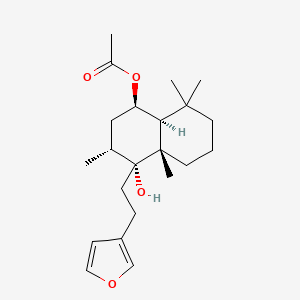

Structure

3D Structure

属性

IUPAC Name |

[(1R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-15-13-18(26-16(2)23)19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12,14-15,18-19,24H,6-7,9-11,13H2,1-5H3/t15-,18-,19+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHCQFQIJKXMOE-UGFIEOPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198698 | |

| Record name | Rotundifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50656-65-0 | |

| Record name | Rotundifuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50656-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotundifuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotundifuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTUNDIFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2UY9AYG4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rotundifuran: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundifuran is a labdane-type diterpene that has garnered significant interest in the scientific community for its potential therapeutic properties. It is a natural compound primarily found in plants of the Vitex genus.[1][2] Research has highlighted its promising anticancer and anti-inflammatory activities.[3][4] Studies have shown that this compound can induce apoptosis (programmed cell death) and ferroptosis, a form of iron-dependent cell death, in various cancer cell lines.[2][3] Its mechanism of action involves the modulation of key cellular signaling pathways, including the MAPK, PI3K/Akt, and JNK pathways.[3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways it influences.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Vitex genus, which is part of the Lamiaceae family. The primary sources identified in scientific literature are:

-

Vitex trifolia L.: The fruits of Vitex trifolia, also known as simpleleaf chastetree, are a significant source of this compound.[5] This plant is used in traditional Chinese medicine for various ailments.[2]

-

Vitex rotundifolia L.f.: Also known as beach vitex, the fruits and leaves of this coastal plant have been found to contain this compound.[4][6]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. The fruits are generally considered to have the highest concentration of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a composite of methodologies described in the scientific literature for the isolation of diterpenes from Vitex species.

General Experimental Workflow

The overall workflow for the isolation and characterization of this compound is depicted below.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

-

Plant Material Preparation: The fruits of Vitex trifolia or Vitex rotundifolia are air-dried and ground into a coarse powder.[4]

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature.[5] The extraction is typically repeated three times to ensure maximum yield. The combined ethanolic extracts are then filtered.

-

Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate.[4] The this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.[4]

-

Column Packing: The silica gel is packed into a glass column using a slurry method with the initial mobile phase solvent.

-

Sample Loading: The dried ethyl acetate fraction is mixed with a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase gradually increasing.[4] For example, the gradient can start from 100% n-hexane and gradually increase to 100% ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a staining reagent. Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions rich in this compound from the silica gel column may be further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.[5]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity this compound, preparative HPLC is employed.[6][7]

-

Column: A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.[7]

-

Detection: UV detection is used to monitor the elution of the compound.

-

The fraction corresponding to the this compound peak is collected.

-

Protocol 3: Purity Assessment and Structural Elucidation

-

Purity Assessment: The purity of the isolated this compound is determined using analytical high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector.

-

Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods:

Quantitative Data

The yield and purity of this compound can vary significantly based on the source material and the efficiency of the isolation process. The following table provides a template for recording quantitative data during the isolation process.

| Purification Step | Starting Material (g) | Fraction Weight (g) | This compound Content (%) | Yield (%) | Purity (%) |

| Crude Ethanol Extract | 1000 | 150 | - | 15.0 | - |

| n-Hexane Fraction | 150 | 40 | Low | - | Low |

| Ethyl Acetate Fraction | 150 | 60 | Moderate | 40.0 | Moderate |

| Silica Gel Column Fraction | 60 | 5 | High | 8.3 | >80 |

| Prep-HPLC Purified | 5 | 0.5 | Very High | 10.0 | >98 |

Note: The values in this table are illustrative and will vary with each extraction.

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Ionization Mode | Mass Analyzer | m/z [M+H]+ | Molecular Formula |

| ESI | ToF or Q-ToF | 305.2115 | C19H28O3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Table of 1H NMR and 13C NMR Data for this compound (in CDCl3)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 39.1 | 1.85 (m), 1.10 (m) |

| 2 | 19.3 | 1.65 (m), 1.50 (m) |

| 3 | 42.2 | 1.45 (m), 1.30 (m) |

| 4 | 33.5 | - |

| 5 | 55.8 | 1.15 (dd, 11.5, 2.0) |

| 6 | 24.5 | 1.70 (m) |

| 7 | 38.4 | 1.55 (m) |

| 8 | 73.8 | - |

| 9 | 55.2 | 2.15 (d, 9.5) |

| 10 | 39.8 | - |

| 11 | 148.4 | 7.35 (dd, 1.5, 1.0) |

| 12 | 111.2 | 6.28 (dd, 1.5, 1.0) |

| 13 | 125.5 | - |

| 14 | 139.8 | 7.20 (t, 1.5) |

| 15 | 160.1 | - |

| 16 | 108.3 | - |

| 17 | 33.6 | 0.88 (s) |

| 18 | 21.7 | 0.82 (s) |

| 19 | 15.6 | 0.80 (s) |

| 20 | 25.7 | 1.20 (s) |

Note: This data is representative and may vary slightly depending on the specific experimental conditions.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily in the context of cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to interfere with this pathway, although the exact mechanism is still under investigation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical survival pathway that is often dysregulated in cancer. It plays a role in cell growth, proliferation, and inhibition of apoptosis. This compound has been reported to inhibit this pathway, contributing to its pro-apoptotic effects.

JNK Signaling Pathway and Ferroptosis

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated pathway that can lead to apoptosis or ferroptosis. This compound has been shown to induce ferroptosis in lung cancer cells through a mechanism involving calcium signaling, reactive oxygen species (ROS) generation, and activation of the JNK pathway.[1][3]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. Its reliable sourcing from Vitex species and well-documented, albeit complex, isolation procedures make it an accessible compound for further research. The elucidation of its mechanisms of action through the modulation of critical signaling pathways like MAPK, PI3K/Akt, and JNK provides a solid foundation for its development as a potential drug candidate. This guide serves as a comprehensive resource for researchers and professionals aiming to explore the full therapeutic potential of this compound. Further studies are warranted to optimize isolation protocols for higher yields and to fully delineate the intricate molecular interactions of this compound within the cell.

References

- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. saspublishers.com [saspublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

Rotundifuran's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifuran, a natural furanoditerpenoid, has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanism of action is multifaceted, inducing distinct cell death pathways in a cancer-type-specific manner. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, focusing on its ability to induce ferroptosis in lung cancer and apoptosis in cervical cancer. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved, aiming to equip researchers and drug development professionals with a thorough understanding of this promising anti-cancer compound.

Introduction

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Carcinoma | 15.6 ± 1.2 | [1] |

| H292 | Lung Mucoepidermoid Carcinoma | 18.2 ± 1.5 | [1] |

| MCF-7 | Breast Adenocarcinoma | 21.4 ± 1.8 | [1] |

| HepG2 | Hepatocellular Carcinoma | 23.1 ± 2.1 | [1] |

| U937 | Histiocytic Lymphoma | 12.8 ± 1.1 | [1] |

| SW480 | Colon Adenocarcinoma | 25.3 ± 2.4 | [1] |

| HeLa | Cervical Adenocarcinoma | < 10 | [2] |

| SiHa | Cervical Squamous Cell Carcinoma | < 10 | [2] |

Mechanism of Action I: Induction of Ferroptosis in Lung Cancer Cells

In non-small cell lung cancer cells, such as the A549 line, this compound induces a form of iron-dependent regulated cell death known as ferroptosis. This process is distinct from apoptosis and is characterized by the accumulation of lipid peroxides to lethal levels.

Signaling Pathway

The induction of ferroptosis by this compound involves a cascade of signaling events, primarily implicating calcium influx, the generation of reactive oxygen species (ROS), and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. A critical downstream event is the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. The upregulation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is also a crucial factor, as it is involved in the esterification of polyunsaturated fatty acids, which are susceptible to peroxidation.

Experimental Protocols

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Seed A549 cells in a 24-well plate and treat with this compound for the desired time.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

-

Principle: Western blotting is used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated A549 cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-JNK, JNK, GPX4, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mechanism of Action II: Induction of Apoptosis in Cervical Cancer Cells

In cervical cancer cell lines such as HeLa and SiHa, this compound induces apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and activation of caspases.

Signaling Pathway

This compound-induced apoptosis in cervical cancer cells is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction. This triggers the mitochondrial-dependent apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. This process is modulated by the MAPK and PI3K/Akt signaling pathways. Furthermore, the protein Cyr61 has been identified as a potential direct molecular target of this compound in this context.

Experimental Protocols

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat HeLa or SiHa cells with this compound for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Protocol:

-

Following treatment of cervical cancer cells with this compound, prepare cell lysates as described in section 3.2.3.

-

Perform western blotting using primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-ERK, and ERK.

-

Use β-actin as a loading control.

-

In Vivo Studies: Xenograft Model

The anti-tumor effects of this compound have been confirmed in a HeLa cell xenograft model.

Experimental Workflow

Methodology

-

Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.

-

Tumor Implantation: HeLa cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) are injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups. This compound is administered (e.g., intraperitoneally) at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo mechanism of action.

Conclusion

This compound exhibits potent and selective anti-cancer activity through distinct mechanisms of action. In lung cancer cells, it triggers ferroptosis via a ROS-JNK-GPX4 signaling axis. In contrast, it induces apoptosis in cervical cancer cells through a ROS-mediated mitochondrial pathway involving MAPK and PI3K/Akt signaling, with Cyr61 identified as a potential direct target. These findings underscore the complexity of this compound's pharmacology and highlight its potential as a versatile lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate the intricacies of its signaling pathways, explore its efficacy in a broader range of cancer types, and to translate these promising preclinical findings into clinical applications.

References

The Bioactivity of Rotundifuran: A Technical Guide for Drug Discovery and Development

An In-depth Analysis of the Anti-Cancer and Anti-Inflammatory Properties of a Promising Diterpenoid from Vitex rotundifolia

Introduction

Rotundifuran, a labdane-type diterpenoid isolated from the leaves and fruits of Vitex rotundifolia, has emerged as a compound of significant interest in the field of pharmacology.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, with a particular focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Anti-Cancer Bioactivity of this compound

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of regulated cell death), as well as the modulation of key signaling pathways that govern cell proliferation and survival.

Quantitative Data on Cytotoxic Activity

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | < 10 | 24 and 48 | [2] |

| SiHa | Cervical Cancer | < 10 | 24 and 48 | [2] |

| HL-60 | Human Myeloid Leukemia | 22.5 | 96 | [3] |

| A549 | Lung Cancer | ~40 | 24 | [4][5] |

| MCF-7 | Breast Cancer | Not specified | 24 | [5] |

| HepG2 | Liver Cancer | Not specified | 24 | [5] |

| H292 | Lung Cancer | Not specified | 24 | [5] |

| U937 | Histiocytic Lymphoma | Not specified | 24 | [5] |

| SW480 | Colon Cancer | Not specified | 24 | [5] |

Mechanisms of Anti-Cancer Action

1. Induction of Apoptosis in Cervical Cancer Cells:

This compound has been shown to induce apoptosis in HeLa and SiHa cervical cancer cells.[2] This process is mediated through a mitochondrial-dependent pathway and is associated with cell cycle arrest at the G2/M phase.[6] A key molecular target in this pathway is Cysteine-rich protein 61 (Cyr61).[2][6] The proposed signaling cascade involves the following steps:

-

This compound interacts with and potentially upregulates Cyr61.

-

This leads to an increase in reactive oxygen species (ROS) production.

-

Elevated ROS levels modulate the MAPK and PI3K/Akt signaling pathways. Specifically, this compound treatment has been observed to upregulate the phosphorylation of JNK (a member of the MAPK family) while downregulating the phosphorylation of PI3K, Akt, and ERK.[7]

-

These signaling alterations result in mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.

2. Induction of Ferroptosis in Lung Cancer Cells:

In lung cancer cells, this compound induces a non-apoptotic form of cell death known as ferroptosis.[4][8] This process is characterized by iron-dependent lipid peroxidation. The key signaling events include:

-

This compound treatment leads to the accumulation of intracellular reactive oxygen species (ROS) and calcium.

-

This is followed by the activation of the JNK signaling pathway.

-

JNK activation is crucial for the subsequent steps leading to ferroptosis.[8]

-

The process involves changes in the expression of ferroptosis-related genes and results in mitochondrial permeability transition.[4][8]

-

Notably, this cell death mechanism is independent of caspase activation, a hallmark of apoptosis.[4]

Anti-Inflammatory Bioactivity of this compound

Vitex rotundifolia has been traditionally used to treat inflammatory conditions.[7] While quantitative data for this compound's direct anti-inflammatory effects are still emerging, studies on the extracts of V. rotundifolia and related compounds suggest a potent inhibitory effect on key inflammatory mediators.

Quantitative Data on Anti-Inflammatory Activity

While specific IC50 values for this compound's inhibition of inflammatory markers are not yet widely published, fractions from Vitex rotundifolia have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. For instance, the n-hexane and methylene chloride fractions of the leaves demonstrated potent NO inhibition with IC50 values of 2.21 and 6.32 µg/mL, respectively.[9]

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Although direct evidence for this compound is still under investigation, it is highly probable that its anti-inflammatory activity is, at least in part, due to the modulation of the NF-κB pathway. The proposed mechanism is as follows:

-

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated.

-

IKK phosphorylates the inhibitory protein IκBα, leading to its degradation.

-

This allows the NF-κB (p65/p50) dimer to translocate to the nucleus.

-

In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of iNOS and COX-2.

-

iNOS and COX-2 are responsible for the production of the inflammatory mediators NO and prostaglandins, respectively.

-

This compound is hypothesized to inhibit one or more steps in this cascade, likely at the level of IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory enzymes.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NrF2/ARE and NF-κB pathway regulation may be the mechanism for lutein inhibition of human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

Rotundifuran: A Diterpenoid with Bifurcated Cell Death Induction Pathways in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rotundifuran, a labdane-type diterpene isolated from Vitex trifolia L. and Vitex rotundifolia, has emerged as a promising natural compound with demonstrated anti-cancer properties. Preclinical studies have illuminated its capacity to inhibit the proliferation of various cancer cell lines. However, the underlying molecular mechanisms appear to be cell-type dependent, with compelling evidence supporting both apoptosis and, more recently, ferroptosis as modes of cell death. This technical guide synthesizes the current understanding of this compound's activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to aid researchers in navigating its complex pharmacology and evaluating its therapeutic potential.

Introduction

The quest for novel anti-cancer agents from natural sources has identified this compound as a molecule of significant interest. Its cytotoxic effects have been observed in a range of cancer models, including cervical cancer, human myeloid leukaemia, and lung cancer.[1][2] Early research predominantly pointed towards the induction of apoptosis, the classical programmed cell death pathway, as the primary mechanism of action.[1][2] However, recent findings have challenged this singular narrative, demonstrating that in lung cancer cells, this compound triggers ferroptosis, a distinct iron-dependent form of cell death, without activating apoptotic caspases.[3][4][5] This guide provides a comprehensive overview of these divergent findings, offering a detailed examination of the experimental evidence for both pathways.

Quantitative Data on this compound's Anti-Cancer Activity

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | < 10 | Not Specified | [1] |

| SiHa | Cervical Cancer | < 10 | Not Specified | [1] |

| HL-60 | Human Myeloid Leukaemia | 22.5 | 96 | [2] |

| A549 | Lung Cancer | ~20 | 24 | [5] |

| MCF-7 | Breast Cancer | ~25 | 24 | [5] |

| HepG2 | Liver Cancer | > 30 | 24 | [5] |

| H292 | Lung Cancer | > 30 | 24 | [5] |

| U937 | Histiocytic Lymphoma | > 30 | 24 | [5] |

| SW480 | Colon Cancer | > 30 | 24 | [5] |

Mechanistic Insights: Apoptosis vs. Ferroptosis

This compound as an Apoptosis Inducer

In cervical cancer (HeLa and SiHa cells) and human myeloid leukaemia (HL-60 cells), this compound has been shown to induce apoptosis.[1][2] The primary mechanism implicated is the mitochondrial-dependent intrinsic pathway.

Key Molecular Events:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1]

-

Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to a reduction in the mitochondrial membrane potential.[1]

-

Modulation of Signaling Pathways: The anti-tumor effects of this compound in this context are associated with the regulation of the MAPK and PI3K/Akt signaling pathways.[1]

-

DNA Fragmentation: Morphological changes and DNA fragmentation, characteristic of apoptosis, have been observed in treated cells.[2]

-

Caspase Activation: Studies on fractions of Vitex rotundifolia containing compounds like this compound have shown activation of initiator caspases-8 and -9, and executioner caspases-3/7.[2][6]

-

Regulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 shifts the cellular balance in favor of apoptosis.[2][6]

Caption: Signaling pathway for this compound-induced apoptosis.

This compound as a Ferroptosis Inducer

A 2024 study on lung cancer cells (A549) revealed a different mechanism of cell death: ferroptosis.[3][4][5] This was substantiated by the absence of key apoptotic markers.

Key Molecular Events:

-

No Caspase Activation: Treatment with this compound did not lead to the activation of caspases-3, -8, or -9.[3]

-

No DNA Fragmentation: DNA fragmentation, a hallmark of apoptosis, was not observed.[3]

-

Induction of Ferroptosis-Related Genes: A cDNA chip analysis confirmed changes in the expression of genes associated with ferroptosis.[3][4]

-

Lipid Peroxidation: The accumulation of lipid peroxides, a key feature of ferroptosis, was observed.[3]

-

Involvement of JNK Signaling Pathway: The study identified the JNK signaling pathway as crucial for this compound-induced ferroptosis.[3] JNK activation promotes the downregulation of GPX4 and upregulation of ACSL4, leading to lipid peroxide accumulation.[3]

-

ROS Accumulation and Calcium Signaling: Similar to the apoptotic pathway, ROS accumulation is involved, along with calcium signaling.[3][4]

References

- 1. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from <i>Vitex trifolia</i> L., to Trigger Apoptosis of Cervical Cancer Cells - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of Rotundifuran: A Technical Guide for Researchers

Introduction: Rotundifuran, a labdane-type diterpene isolated from the fruits and leaves of Vitex rotundifolia, has garnered significant scientific interest for its diverse pharmacological activities. While extensively studied for its anti-cancer properties, emerging evidence highlights its potent anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Quantitative Data on Anti-Inflammatory Activity

While specific quantitative data for purified this compound's anti-inflammatory effects are still emerging in publicly available literature, studies on extracts of Vitex rotundifolia, from which this compound is derived, provide strong evidence of its potent activity. The following table summarizes the inhibitory effects of various fractions of V. rotundifolia on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory action.

| Plant Part | Extract Fraction | IC50 for NO Inhibition (µg/mL) |

| Leaves | n-hexane | 2.21 |

| Leaves | Methylene Chloride (MC) | 6.32 |

| Fruit | Ethyl Acetate (E) | 36.24 |

| Root | Ethyl Acetate (E) | 38.85 |

| Twig | n-butanol (B) | 42.89 |

| Flower | n-butanol (B) | 84.42 |

| Flower | Ethyl Acetate (E) | 90.10 |

| Twig | Ethyl Acetate (E) | 92.31 |

| Fruit | Total Extract | 100.75 |

| Twig | Total Extract | 101.97 |

| Root | Total Extract | 138.50 |

| Leaf | Total Extract | 169.14 |

Data compiled from studies on Vitex rotundifolia extracts, which are known to contain this compound.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as LPS, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Upon stimulation by LPS, these kinases are activated through a cascade of phosphorylation events. Activated MAPKs, in turn, can activate transcription factors such as activator protein-1 (AP-1), which collaborates with NF-κB to promote the expression of pro-inflammatory genes.

Evidence from studies on this compound's anti-cancer effects suggests its ability to modulate MAPK pathways, particularly JNK. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of p38 and JNK, thereby reducing the expression of inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay

-

After the treatment period, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (TNF-α, IL-6, IL-1β) by ELISA

-

Collect the cell culture supernatants after treatment.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel anti-inflammatory agents. Its likely mechanism of action, through the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as a multi-target therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for further investigation into its precise molecular interactions and for the comprehensive evaluation of its efficacy.

Future research should focus on:

-

Quantitative analysis of pure this compound: Determining the IC50 values of purified this compound on the production of a wide range of inflammatory mediators.

-

In vivo studies: Validating the in vitro findings in animal models of inflammatory diseases to assess its therapeutic potential, bioavailability, and safety profile.

-

Target identification: Utilizing techniques such as drug affinity responsive target stability (DARTS) and proteomics to identify the direct molecular targets of this compound within the inflammatory signaling cascades.

By systematically addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential clinical application.

Rotundifuran: A Technical Guide to its Role in Inducing Ferroptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifuran, a natural compound predominantly found in Vitex Rotundifolia, has emerged as a potent inducer of ferroptotic cell death in cancer cells, particularly in non-small cell lung cancer.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound-induced ferroptosis. The information presented herein is intended to support further research and drug development efforts targeting this novel anti-cancer agent.

Introduction to this compound-Induced Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is not dependent on caspase activation.[1][2] this compound has been identified as an effective inducer of ferroptosis in lung cancer cells, a finding that opens new avenues for therapeutic intervention in cancers that are often resistant to traditional apoptotic cell death pathways.[1][2] Studies have shown that this compound's cytotoxic effects are not attenuated by inhibiting autophagy, further pointing towards a distinct ferroptotic mechanism.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound-induced ferroptosis.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 24h |

| A549 | Lung Cancer | 43.2 ± 2.5 |

| H292 | Lung Cancer | 48.7 ± 3.1 |

| MCF-7 | Breast Cancer | 55.4 ± 4.2 |

| HepG2 | Liver Cancer | 62.1 ± 5.5 |

| U937 | Leukemia | 38.9 ± 2.8 |

| SW480 | Colon Cancer | 71.3 ± 6.3 |

Data presented as mean ± standard deviation.

Table 2: Gene Expression Changes of Ferroptosis-Related Genes in A549 Cells Treated with this compound

| Gene | Function | Log₂ Fold Change (mRNA) |

| ATF3 | Stress-responsive transcription factor | 22.4 |

| SAT1 | Polyamine metabolism, oxidative stress sensitivity | 5.1 |

| SAT2 | Polyamine metabolism, oxidative stress sensitivity | 4.9 |

| HMOX1 | Heme catabolism, iron release | 4.1 |

| SLC39A14 | Iron transport | 2.7 |

| MAP1LC3B | Autophagy marker | 2.3 |

Data obtained from cDNA chip analysis after treatment with 40 µM this compound.[2]

Signaling Pathways in this compound-Induced Ferroptosis

This compound triggers a cascade of signaling events that culminate in ferroptotic cell death. The primary pathway involves the interplay of calcium signaling, reactive oxygen species (ROS) generation, and the JNK signaling pathway.

Calcium Signaling and ROS Accumulation

This compound treatment leads to an increase in intracellular calcium levels.[1] This calcium influx, particularly into the mitochondria, disrupts the mitochondrial membrane potential and leads to an accumulation of mitochondrial reactive oxygen species (ROS), specifically superoxide.[1] This increase in ROS is a critical initiator of lipid peroxidation, a hallmark of ferroptosis.[1]

JNK Signaling Pathway

The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated (phosphorylated) JNK plays a crucial role in regulating the expression of key ferroptosis-related proteins. Specifically, JNK activation is necessary for the upregulation of Activating Transcription Factor 3 (ATF3) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1] JNK signaling also promotes the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] The combined effect of ACSL4 upregulation and GPX4 downregulation leads to a massive accumulation of lipid peroxides, ultimately executing ferroptotic cell death.

References

Rotundifuran: A Technical Guide on its Discovery, History, and Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifuran, a labdane-type diterpene isolated from the fruits of Vitex rotundifolia and Vitex trifolia, has emerged as a promising natural product with significant anticancer potential. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of this compound. It details the compound's ability to induce apoptosis in various cancer cell lines, including human myeloid leukemia (HL-60), cervical cancer (HeLa and SiHa), and its unique capacity to trigger ferroptotic cell death in lung cancer. The underlying signaling pathways, including the PI3K/Akt and MAPK pathways, and the potential molecular target Cyr61 are discussed. This document consolidates available quantitative data, outlines general experimental protocols for its study, and presents visual diagrams of its signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction and Historical Context

The genus Vitex, to which the source plants of this compound belong, has a long and rich history in traditional medicine. Vitex rotundifolia, commonly known as the beach vitex, has been utilized for centuries in traditional Chinese medicine to treat headaches, migraines, and colds.[1][2] The fruits of Vitex species, in particular, have been a source of various bioactive compounds.

The discovery of this compound as a specific chemical entity with cytotoxic properties was first reported in 2001 by Ko et al.[3] Their seminal work identified this compound as a labdane-type diterpene and demonstrated its ability to induce apoptosis in human myeloid leukemia HL-60 cells.[3] This initial finding paved the way for further investigation into its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound is classified as a labdane diterpenoid. Its chemical formula is C22H34O4, with a molecular weight of 362.5 g/mol .[4]

Isolation and Synthesis

Isolation from Natural Sources

This compound is naturally present in the fruits of Vitex rotundifolia and Vitex trifolia.[4][5] While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general methodology for the extraction and isolation of compounds from Vitex species can be outlined as follows:

General Experimental Protocol for Isolation:

-

Extraction: The dried and powdered fruits of Vitex rotundifolia are subjected to solvent extraction, typically using a non-polar solvent like n-hexane or a solvent of intermediate polarity such as ethyl acetate.[6]

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components based on polarity.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

As of the date of this guide, no total synthesis of this compound has been reported in the scientific literature. The synthesis of labdane diterpenes is a complex endeavor due to their stereochemically rich structures.[1][2][7] However, the successful synthesis of other labdane diterpenoids suggests that a future synthesis of this compound is feasible and would be valuable for structure-activity relationship studies and for providing a consistent source of the compound for further research.[1][2][7]

Anticancer Activity and Mechanisms of Action

This compound has demonstrated significant anticancer activity against a range of cancer cell lines. Its primary mechanisms of action involve the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.

Induction of Apoptosis

This compound has been shown to induce apoptosis in several cancer cell lines.

-

Human Myeloid Leukemia (HL-60): The initial discovery of this compound's anticancer activity was its ability to induce apoptosis in HL-60 cells.[3]

-

Cervical Cancer (HeLa and SiHa): this compound induces mitochondrial-dependent apoptosis in cervical cancer cells. This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of the PI3K/Akt and MAPK signaling pathways. A key potential molecular target in this pathway is the cysteine-rich angiogenic inducer 61 (Cyr61).[8]

Signaling Pathway for this compound-Induced Apoptosis in Cervical Cancer:

Caption: this compound-induced apoptosis signaling cascade in cervical cancer cells.

Experimental Protocols for Apoptosis Assays:

-

Cell Viability Assay (CCK-8):

-

Seed cancer cells (e.g., HeLa, SiHa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[9][10][11][12]

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[9][10][11][12] The IC50 value is then calculated.

-

-

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[13][14][15][16]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[13][14][15][16]

-

Incubate in the dark at room temperature for 15-20 minutes.[13][14][15][16]

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

-

-

Western Blotting for Signaling Pathway Analysis:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17][18][19][20]

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of PI3K, Akt, ERK, JNK) and a loading control (e.g., GAPDH).[17][18][19][20]

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.[17][18][19][20]

-

Induction of Ferroptosis

More recently, this compound has been shown to induce a non-apoptotic form of programmed cell death called ferroptosis in lung cancer cells.[21][22] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species.

Signaling Pathway for this compound-Induced Ferroptosis in Lung Cancer:

Caption: this compound-induced ferroptosis signaling cascade in lung cancer cells.

The mechanism of ferroptosis induction by this compound involves an increase in intracellular calcium signaling, leading to the accumulation of ROS and activation of JNK signaling, which ultimately results in lethal lipid peroxidation.[21]

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.[16] The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| HL-60 | Human Myeloid Leukemia | 22.5 | 96 | Not Specified |

| HeLa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |

| SiHa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |

Data compiled from available research articles.[3][23][24][25][26][27]

Clinical Trials

A thorough search of clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. The research on this compound is still in the preclinical phase.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer activity through the induction of both apoptosis and ferroptosis. Its multifaceted mechanism of action, targeting key signaling pathways involved in cancer cell survival, makes it an attractive candidate for further drug development.

Future research should focus on:

-

Total Synthesis: The development of a total synthesis for this compound would be crucial for producing sufficient quantities for advanced preclinical and potential clinical studies, as well as for synthesizing analogs to explore structure-activity relationships.

-

In Vivo Studies: Comprehensive in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Mechanism Elucidation: Further investigation is needed to fully elucidate the molecular targets and signaling pathways of this compound, particularly the downstream effectors of Cyr61 in apoptosis and the precise mechanisms of calcium signaling and ROS generation in ferroptosis.

-

Combination Therapies: Exploring the potential of this compound in combination with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.

The discovery and ongoing investigation of this compound highlight the importance of natural products as a source of novel anticancer agents. Continued research will be essential to unlock the full therapeutic potential of this intriguing labdane diterpene.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C22H34O4 | CID 9841926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of labdane diterpenes galanal A and B from (+)-sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCN1 cellular communication network factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

- 10. toolsbiotech.com [toolsbiotech.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dojindo.co.jp [dojindo.co.jp]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Rotundifuran: A Technical Guide for Drug Development

Abstract

Rotundifuran, a labdane diterpenoid isolated from Vitex species, has emerged as a promising natural product with significant anti-cancer potential. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and a summary of its cytotoxic and anti-proliferative effects. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a natural compound found in plants of the Vitex genus, such as Vitex rotundifolia and Vitex trifolia.[1] It is classified as a labdane diterpenoid and has garnered scientific interest due to its demonstrated biological activities, particularly its anti-inflammatory and anti-cancer properties.[2][3] Preclinical studies have highlighted this compound's ability to inhibit the growth of various cancer cell lines through the induction of distinct cell death mechanisms, including apoptosis and ferroptosis.[2][4] This guide synthesizes the current understanding of this compound's pharmacology to support its exploration as a potential therapeutic agent.

Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, cell-context-dependent mechanisms: induction of apoptosis and induction of ferroptosis.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines, including human myeloid leukemia (HL-60) and cervical cancer cells (HeLa and SiHa).[5][6] The apoptotic process initiated by this compound involves the mitochondrial-dependent intrinsic pathway. Key events in this process include the generation of reactive oxygen species (ROS), which leads to the activation of downstream signaling cascades.[5]

Induction of Ferroptosis

In addition to apoptosis, this compound can induce a non-apoptotic form of regulated cell death known as ferroptosis, particularly in lung cancer cells.[2][4] This iron-dependent process is characterized by the accumulation of lipid peroxides. This compound-induced ferroptosis is associated with calcium signaling, ROS generation, and the activation of JNK signaling.[2] Notably, in some cancer cell lines, this compound-induced cell death is not inhibited by pan-caspase inhibitors, suggesting that ferroptosis can be a primary mechanism of action independent of apoptosis.[1]

Signaling Pathways

This compound modulates several key signaling pathways implicated in cancer cell survival, proliferation, and death.

JNK/MAPK Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical mediator of this compound's effects. This compound treatment leads to the phosphorylation and activation of JNK.[2][5] This activation is crucial for both apoptosis and ferroptosis induction. In the context of ferroptosis, activated JNK upregulates ACSL4, promoting lipid peroxide accumulation, and downregulates GPX4, a key enzyme that protects against lipid peroxidation.[2]

Caption: this compound-induced JNK signaling pathway leading to ferroptosis.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is also modulated by this compound. In cervical cancer cells, this compound treatment has been observed to downregulate the phosphorylation of both PI3K and Akt, thereby inhibiting this pro-survival pathway and contributing to the induction of apoptosis.[5]

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Cyr61 as a Potential Direct Target

Proteomics analysis using the Drug Affinity Responsive Target Stability (DARTS) method combined with mass spectrometry has identified Cysteine-rich angiogenic inducer 61 (Cyr61) as a potential direct binding target of this compound in cervical cancer cells.[5] Cyr61 is a matricellular protein involved in various cellular processes, and its interaction with this compound may play a role in the compound's anti-cancer activity. Further investigation into the Cyr61 signaling pathway upon this compound binding is warranted.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with IC50 values demonstrating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 25.3 | 48 | [1] |

| MCF-7 | Breast Cancer | 38.2 | 48 | [1] |

| HepG2 | Liver Cancer | 45.7 | 48 | [1] |

| H292 | Lung Cancer | 29.8 | 48 | [1] |

| U937 | Leukemia | 41.2 | 48 | [1] |

| SW480 | Colon Cancer | 52.1 | 48 | [1] |

| HeLa | Cervical Cancer | < 10 | 24/48 | [5] |

| SiHa | Cervical Cancer | < 10 | 24/48 | [5] |

| HL-60 | Myeloid Leukemia | 22.5 | 96 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-80 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Ferroptosis Assay (Lipid Peroxidation)

-

Cell Treatment: Treat cells with this compound.

-

Probe Loading: Incubate cells with a lipid peroxidation sensor, such as C11-BODIPY 581/591 (2.5 µM), for 30 minutes at 37°C.

-

Washing: Wash cells with PBS.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission from red to green indicates lipid peroxidation.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-Akt, total Akt, Bax, Bcl-2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying this compound's anti-cancer effects.

In Vivo Studies

The anti-tumor effects of this compound have been confirmed in a HeLa cell-inoculated xenograft model.[5] Administration of this compound to mice bearing cervical cancer xenografts resulted in a significant reduction in tumor growth. These in vivo findings corroborate the in vitro data and support the potential of this compound as a therapeutic agent.

Pharmacokinetics

To date, detailed pharmacokinetic studies specifically on this compound (e.g., half-life, bioavailability, clearance) have not been extensively reported in the public domain. As a labdane diterpenoid, its pharmacokinetic profile may be influenced by its lipophilicity. Further studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to guide its clinical development.

Conclusion and Future Directions

This compound is a promising natural product with potent anti-cancer activity demonstrated in a variety of preclinical models. Its ability to induce both apoptosis and ferroptosis through the modulation of key signaling pathways, including JNK and PI3K/Akt, provides a multi-faceted mechanism for inhibiting cancer cell growth. The identification of Cyr61 as a potential direct target opens new avenues for mechanistic studies.

Future research should focus on:

-

Comprehensive Pharmacokinetic Profiling: Elucidating the ADME properties of this compound is essential for its translation into a clinical candidate.

-

In-depth Mechanistic Studies: Further investigation into the upstream regulators of JNK activation by this compound and the direct impact on Bcl-2 family proteins will provide a more complete understanding of its mode of action.

-

In Vivo Efficacy in Diverse Models: Evaluating the anti-tumor efficacy of this compound in a broader range of cancer xenograft and patient-derived xenograft (PDX) models is crucial.

-

Combination Therapy Studies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

The data presented in this technical guide underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development as a novel anti-cancer agent.

References

- 1. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyr61 Is a Potential Target for this compound, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 4. This compound Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Rotundifuran: A Technical Guide on its Impact on Cell Cycle Progression and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundifuran, a labdane-type diterpene isolated from plants of the Vitex genus, has emerged as a molecule of significant interest in oncology research.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cell cycle progression and its mechanisms of action in cancer cells. It consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways modulated by this natural compound. The evidence suggests that this compound exerts its anti-cancer effects through multiple avenues, including the induction of apoptosis, G2/M cell cycle arrest, and ferroptosis, with the specific cellular response appearing to be cell-type dependent.[1][4][5][6] This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction to this compound

This compound is a bicyclic diterpenoid characterized by a labdane skeleton.[3] Its chemical formula is C₂₂H₃₄O₄, and its molecular weight is 362.5 g/mol .[3][7] First isolated from Vitex rotundifolia, it has also been identified in Vitex trifolia and Vitex agnus-castus.[1][3] Traditionally, plants from the Vitex genus have been used in folk medicine for various ailments, including the treatment of tumors.[1][6] Modern scientific investigation has substantiated the anti-proliferative and pro-apoptotic properties of this compound in various cancer cell lines, making it a promising candidate for further drug development.[1][6]

Quantitative Data on the Effects of this compound

The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing cytotoxic potential. The following tables summarize the available IC₅₀ values and the effects of this compound on cell cycle distribution.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) | Assay |

| HL-60 | Human Myeloid Leukemia | 22.5 | 96 | Not Specified |

| HeLa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |

| SiHa | Cervical Cancer | < 10 | 24 and 48 | CCK-8 |

| A549 | Lung Cancer | ~40 | 24 | MTT |

| H1299 | Lung Cancer | ~45 | 24 | MTT |

| H460 | Lung Cancer | ~50 | 24 | MTT |

| Calu-6 | Lung Cancer | ~55 | 24 | MTT |

Data compiled from multiple sources.[1][5][8]

Table 2: Effect of this compound on Cell Cycle Distribution in Cervical Cancer Cells (HeLa and SiHa)

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| HeLa | Control | Not Specified | Not Specified | Not Specified |

| HeLa | This compound | Not Specified | Not Specified | Increased |

| SiHa | Control | Not Specified | Not Specified | Not Specified |

| SiHa | This compound | Not Specified | Not Specified | Increased |

Qualitative data from flow cytometry analysis indicates an increase in the G2/M phase population upon this compound treatment.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells (e.g., A549, H1299, H460, Calu-6) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-